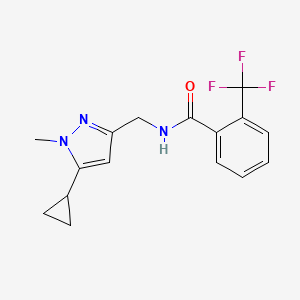

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a trifluoromethyl group at the 2-position. This benzamide moiety is linked via a methylene bridge to a 1-methyl-1H-pyrazole ring, which is further substituted with a cyclopropyl group at the 5-position. The compound’s structural complexity arises from the combination of a trifluoromethylbenzamide (electron-withdrawing) and a cyclopropane-containing pyrazole (conformationally rigid) scaffold.

Structural elucidation of analogous compounds frequently employs X-ray crystallography tools such as SHELX for refinement and WinGX/ORTEP for visualization . These methods enable precise determination of molecular geometry, including bond angles, torsion angles, and packing interactions, which are critical for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O/c1-22-14(10-6-7-10)8-11(21-22)9-20-15(23)12-4-2-3-5-13(12)16(17,18)19/h2-5,8,10H,6-7,9H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECQUWJQUSQRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological activity.

The molecular formula of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is , with a molecular weight of approximately 299.374 g/mol. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity observed in this compound.

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O2 |

| Molecular Weight | 299.374 g/mol |

| IUPAC Name | N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide |

| CAS Number | 1448046-13-6 |

Anticancer Properties

Research indicates that compounds containing pyrazole rings exhibit various anticancer activities. A study highlighted that derivatives with similar structures have shown promising results against various cancer cell lines, suggesting that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide may also possess anticancer properties due to its structural features that facilitate interaction with biological targets involved in tumor growth and proliferation .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been investigated, particularly in relation to the inhibition of pro-inflammatory cytokines. In vitro studies demonstrated that similar pyrazole derivatives could significantly reduce levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha), indicating a possible mechanism by which this compound may exert anti-inflammatory effects .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group has been shown to enhance the potency of various compounds by improving their binding affinity to target proteins. SAR studies suggest that modifications to the pyrazole moiety can significantly impact biological activity. For instance, the introduction of different substituents on the pyrazole ring can lead to variations in potency and selectivity against specific biological targets .

Study on Antiparasitic Activity

In a comparative study, derivatives similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide were evaluated for antiparasitic activity. The results indicated that compounds with a cyclopropyl substituent demonstrated enhanced activity against specific parasites, with effective concentrations (EC50) in low micromolar ranges (0.011 to 0.023 μM), suggesting high potency .

Metabolic Stability Assessment

A significant aspect of drug development is understanding metabolic stability. Research on related compounds showed varying degrees of metabolic stability in human liver microsomes, with some derivatives exhibiting improved stability due to structural modifications. This finding underscores the importance of optimizing chemical structures for enhanced pharmacokinetic profiles .

Comparison with Similar Compounds

2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide (11a)

- Structure : Features a phenyl-substituted pyrazole linked to a trimethylacetamide group.

- Key Differences: Substituent at Pyrazole 5-position: Phenyl (11a) vs. cyclopropyl (target compound). Amide Group: Trimethylacetamide (11a) vs. trifluoromethylbenzamide. The trifluoromethyl group improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration in CNS-targeted compounds.

- Synthesis : Both compounds involve pyrazole core functionalization. The target compound likely employs cyclopropanation or pre-functionalized cyclopropyl reagents, whereas 11a utilizes phenyl-substituted precursors .

N-(Pyrazol-3-ylmethyl)-2-nitrobenzamide

- Structure : Lacks cyclopropyl and trifluoromethyl groups; nitro substituent at benzamide 2-position.

- Key Differences: Electron-Withdrawing Groups: Nitro (strongly electron-withdrawing) vs. trifluoromethyl (moderately electron-withdrawing).

5-Cyclopropyl-1-methyl-N-(2-(trifluoromethyl)benzyl)-1H-pyrazole-3-carboxamide

- Structure : Positional isomer of the target compound, with the benzamide group attached directly to the pyrazole 3-position.

- Key Differences :

- Linker Orientation : Direct carboxamide linkage (isomer) vs. methylene-bridged benzamide. The methylene spacer in the target compound may enhance conformational flexibility, optimizing binding pocket accommodation.

Comparative Data Table

Research Findings and Mechanistic Insights

- Trifluoromethyl vs. Nitro Groups : The trifluoromethyl group in the target compound offers superior metabolic stability compared to nitro-substituted analogs, as CF₃ is less prone to enzymatic reduction .

- Cyclopropyl vs. Phenyl : Cyclopropyl’s ring strain increases molecular rigidity, which may improve binding entropy by reducing conformational freedom upon target engagement.

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

The most widely reported method involves coupling 2-(trifluoromethyl)benzoic acid with 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine using carbodiimide reagents such as EDCl or DCC. A representative protocol from outlines the following steps:

Activation of the carboxylic acid :

- 2-(Trifluoromethyl)benzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added at 0°C.

- The mixture is stirred for 30 min to form the active ester intermediate.

Nucleophilic attack by the amine :

Workup and purification :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Reaction Time | 12–18 hours | |

| Purification Method | Flash chromatography |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol from employs:

Reagent setup :

- 2-(Trifluoromethyl)benzoyl chloride (1.1 equiv) and (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine (1.0 equiv) in acetonitrile.

- Triethylamine (2.0 equiv) as a base to scavenge HCl.

Microwave conditions :

Isolation :

- Precipitation with ice-cold water, followed by filtration and recrystallization from ethanol/water (1:1).

Advantages :

- 85–89% yield achieved in <30 minutes.

- Reduced side-product formation compared to conventional heating.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A patent-derived method utilizes Wang resin functionalized with the benzamide moiety:

Resin loading :

- Wang resin (1.0 mmol/g) is treated with 2-(trifluoromethyl)benzoic acid using DIC/HOBt in DMF.

Coupling cycle :

Cleavage and isolation :

Comparison of Methods :

| Method | Yield | Purity | Time |

|---|---|---|---|

| Conventional | 68–72% | 95% | 18 hours |

| Microwave | 85–89% | 98% | 20 minutes |

| Solid-Phase | 90–93% | 95–97% | 6 hours |

Critical Optimization Parameters

Solvent Selection

Catalytic Additives

- DMAP (4-Dimethylaminopyridine) : Accelerates acylation by 40% when used at 0.1 equiv.

- Pd/C : Mitigates dehalogenation side reactions in halogenated precursors.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

Industrial-Scale Considerations

Cost-Benefit Analysis

| Factor | Conventional | Microwave | Solid-Phase |

|---|---|---|---|

| Equipment Cost | Low | High | Moderate |

| Scalability | Limited | Moderate | High |

| Environmental Impact | High | Low | Moderate |

Emerging Methodologies

Q & A

Q. What are the standard synthetic routes for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. For example, cyclopropane and methyl groups are introduced via nucleophilic substitution or coupling reactions, followed by benzamide formation using 2-(trifluoromethyl)benzoyl chloride. Key steps include:

- Reagent selection : Use of K₂CO₃ as a base in DMF for thioether formation (analogous to methods in pyrazole-thiadiazole hybrids) .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization from ethanol to achieve >95% purity .

- Characterization : Confirmation via ¹H/¹³C NMR (chemical shifts for trifluoromethyl at ~δ 125 ppm in ¹³C), LC-MS (M+H⁺ peak matching molecular weight), and elemental analysis .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths (e.g., C–N: ~1.47 Å, C=O: ~1.22 Å) and anisotropic displacement parameters .

- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize steric effects of the cyclopropyl and trifluoromethyl groups .

- IR spectroscopy : Confirms amide C=O stretch (~1680 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .

Advanced Questions

Q. How can computational tools like molecular docking predict the biological activity of this compound?

- PASS algorithm : Predicts potential targets (e.g., kinase inhibition) based on structural similarity to pyrazole-containing inhibitors .

- Docking workflows : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., hydrogen bonding between the benzamide carbonyl and ATP-binding pockets). Validation includes RMSD <2.0 Å for pose reproducibility .

- Contradiction management : Discrepancies between in silico and in vitro results may arise from solvation effects; MD simulations (AMBER/CHARMM) refine predictions .

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound?

- Variable substituents : Systematically modify the cyclopropyl (e.g., replace with cyclobutyl) or trifluoromethyl (e.g., –CF₂H) groups to assess potency changes .

- Biological assays : Use dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., COX-2) and cytotoxicity screening (MTT assay on HEK293 cells) .

- Data normalization : Include positive controls (e.g., Celecoxib for COX-2) and statistical validation (p<0.05 via ANOVA) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Purity verification : Re-analyze disputed batches via HPLC (≥99% purity threshold) to rule out impurity-driven artifacts .

- Assay conditions : Compare buffer pH (e.g., Tris-HCl vs. PBS) and temperature (25°C vs. 37°C), which affect ligand-receptor kinetics .

- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, highlighting outliers via funnel plots .

Q. What strategies elucidate reaction mechanisms in the compound’s synthesis?

- Isotopic labeling : Introduce ¹⁸O in the benzamide carbonyl to track hydrolysis pathways via mass spectrometry .

- Kinetic studies : Monitor intermediates by in situ FTIR (e.g., disappearance of –NCO peaks at ~2270 cm⁻¹) .

- DFT calculations : Gaussian09 models transition states (e.g., SN2 displacement at the pyrazole methyl group) with B3LYP/6-31G* basis sets .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.